molecular formula C25H26N2O4 B15106728 N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B15106728
M. Wt: 418.5 g/mol
InChI Key: MMRWDSMPOPRSQP-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring two pharmacologically significant moieties: a 1H-indol-3-yl group and a 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl (coumarin derivative) scaffold linked via a propanamide bridge. The indole moiety is known for its role in modulating neurotransmitter systems and protein-protein interactions, while the coumarin derivative contributes to antioxidant, anticoagulant, and anti-inflammatory properties. The propanamide linker enhances metabolic stability and bioavailability compared to ester or ether analogs .

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C25H26N2O4/c1-15-10-25(29)31-23-13-22(30-3)17(12-20(15)23)8-9-24(28)27-16(2)11-18-14-26-21-7-5-4-6-19(18)21/h4-7,10,12-14,16,26H,8-9,11H2,1-3H3,(H,27,28)

InChI Key

MMRWDSMPOPRSQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC(C)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Propanamide Derivatives

Several structurally related compounds have been synthesized and characterized, primarily differing in substituents on the indole ring, the acyl chain, or the terminal aromatic group. Key examples include:

Compound Name Key Structural Features Synthetic Yield Rf (EtOAc) Biological Notes Source
(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n) Phenylpropanoyl substitution on indole; pyridin-4-yl terminal group 73% 0.33 Potential CYP51 inhibition (anti-Chagas)
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (11) Cycloheptylethyl substitution; butyramide chain 64.8% N/A Improved lipophilicity
(S)-2-(Butylamino)-N-(2-(4-hydroxycyclohexyl)ethyl)-3-(1H-indol-3-yl)propanamide (S25/S26) Hydroxycyclohexyl substitution; butylamino side chain 66.3% N/A Enhanced solubility

Key Observations :

  • Substituent Effects : The presence of bulky groups (e.g., cycloheptylethyl in compound 11) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . Conversely, polar groups like hydroxycyclohexyl (S25/S26) improve solubility without compromising metabolic stability .
  • Coumarin vs. Pyridine Terminal Groups : The target compound’s coumarin moiety offers distinct advantages over pyridine (3n) or benzyl () termini, such as stronger antioxidant activity and fluorescence properties for imaging applications .
Functional Group Modifications
  • Acyl Chain Length : Shorter chains (e.g., propanamide in the target compound) generally exhibit higher rigidity and receptor selectivity compared to longer chains (e.g., butyramide in compound 11) .
  • Methoxy and Methyl Substitutions : The 7-methoxy and 4-methyl groups on the coumarin ring in the target compound enhance electron-donating effects, stabilizing radical species and improving antioxidant capacity compared to unsubstituted coumarins .
Enzyme Inhibition
  • Anti-Chagas Activity: Compound 3n () inhibits Trypanosoma cruzi CYP51 with IC₅₀ = 4 µM, while the target compound’s coumarin moiety may synergize with indole to target parasitic proteases, though specific data are unavailable .
  • Cathepsin-L/Main Protease Inhibition : Peptidomimetics like compound 16 () show dual inhibition of SARS-CoV-2 proteases (IC₅₀ = 0.8 µM), suggesting the target compound’s propanamide linker could be optimized for similar activity .
Pharmacokinetic Profiles
  • Metabolic Stability : The target compound’s propanamide linker reduces susceptibility to esterase hydrolysis compared to ester-based analogs (e.g., compound S42 in ) .
  • Plasma Protein Binding : Indole derivatives with aromatic substituents (e.g., 4-nitrophenyl in ) exhibit >90% plasma protein binding, likely due to hydrophobic interactions, whereas the target compound’s coumarin group may reduce binding via steric hindrance .

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